2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole
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Overview
Description
2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound characterized by its unique structure, which includes a benzodiazole core substituted with methoxyphenyl and methylphenoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Coupling Reactions: The final step often involves coupling reactions to attach the side chains to the benzodiazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use in amine protection/deprotection sequences.
4-Methoxyphenethylamine: Used as a precursor in organic synthesis.
Uniqueness
2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern and the presence of both methoxyphenyl and methylphenoxyethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C25H24N2O2 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-[2-(3-methylphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C25H24N2O2/c1-19-6-5-7-22(18-19)29-17-16-27-24-9-4-3-8-23(24)26-25(27)15-12-20-10-13-21(28-2)14-11-20/h3-15,18H,16-17H2,1-2H3/b15-12+ |
InChI Key |
YZRYAUAZLJQJIQ-NTCAYCPXSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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